
tert-Butyl ((1R,3S)-3-((5-chloro-4-iodopyridin-2-yl)carbamoyl)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((1R,3S)-3-((5-chloro-4-iodopyridin-2-yl)carbamoyl)cyclohexyl)carbamate is a complex organic compound that features a cyclohexyl core substituted with a carbamate group and a pyridine ring bearing chloro and iodo substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3S)-3-((5-chloro-4-iodopyridin-2-yl)carbamoyl)cyclohexyl)carbamate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the cyclohexyl core: Starting from a cyclohexane derivative, the core structure can be formed through selective functionalization.
Introduction of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate halogenated pyridine derivatives.
Substitution reactions: The chloro and iodo substituents can be introduced through halogenation reactions.
Carbamate formation: The final step involves the formation of the carbamate group, typically through the reaction of an amine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
tert-Butyl ((1R,3S)-3-((5-chloro-4-iodopyridin-2-yl)carbamoyl)cyclohexyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl ((1R,3S)-3-((5-chloro-4-iodopyridin-2-yl)carbamoyl)cyclohexyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the carbamate group and the substituted pyridine ring suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its structure suggests that it could be a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics, such as enhanced stability or specific interactions with other materials, making it useful in various industrial applications.
作用機序
The mechanism of action of tert-Butyl ((1R,3S)-3-((5-chloro-4-iodopyridin-2-yl)carbamoyl)cyclohexyl)carbamate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor binding: It may interact with cellular receptors, triggering downstream signaling pathways that lead to a biological response.
Pathway modulation: The compound could affect various biological pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
類似化合物との比較
Similar Compounds
tert-Butyl ((1R,3S)-3-((5-chloro-4-bromopyridin-2-yl)carbamoyl)cyclohexyl)carbamate: Similar structure with a bromine substituent instead of iodine.
tert-Butyl ((1R,3S)-3-((5-chloro-4-fluoropyridin-2-yl)carbamoyl)cyclohexyl)carbamate: Similar structure with a fluorine substituent instead of iodine.
tert-Butyl ((1R,3S)-3-((5-chloro-4-methylpyridin-2-yl)carbamoyl)cyclohexyl)carbamate: Similar structure with a methyl substituent instead of iodine.
Uniqueness
The uniqueness of tert-Butyl ((1R,3S)-3-((5-chloro-4-iodopyridin-2-yl)carbamoyl)cyclohexyl)carbamate lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both chloro and iodo substituents on the pyridine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C17H23ClIN3O3 |
|---|---|
分子量 |
479.7 g/mol |
IUPAC名 |
tert-butyl N-[(1R,3S)-3-[(5-chloro-4-iodopyridin-2-yl)carbamoyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C17H23ClIN3O3/c1-17(2,3)25-16(24)21-11-6-4-5-10(7-11)15(23)22-14-8-13(19)12(18)9-20-14/h8-11H,4-7H2,1-3H3,(H,21,24)(H,20,22,23)/t10-,11+/m0/s1 |
InChIキー |
PFWGSDKAJBSIAN-WDEREUQCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)I)Cl |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)


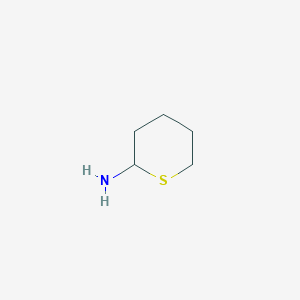
![N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)

![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)
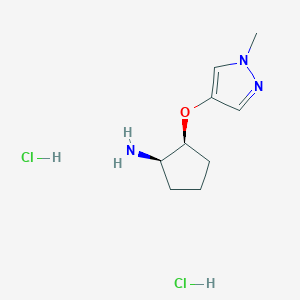
![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
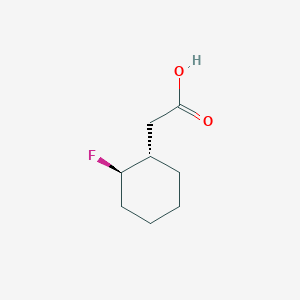
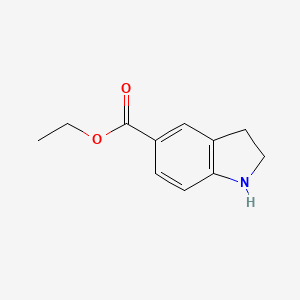
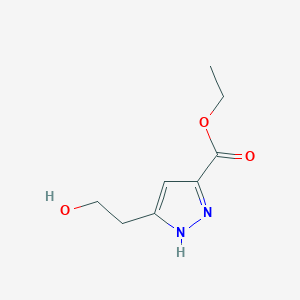
![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)

